4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 8-bromo-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4-one , is a chemical of interest in the field of organic chemistry. It has a molecular weight of 297.15 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13BrN2O2/c1-12-6-9 (14-11 (16)15 (12)2)8-5-7 (13)3-4-10 (8)17-12/h3-5,9H,6H2,1-2H3, (H,14,16)
. This code provides a detailed description of the molecule’s structure, including the positions of the bromine, nitrogen, and oxygen atoms, as well as the two methyl groups. Single crystal X-ray diffraction can be used to determine the crystal structure . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 297.15 .Applications De Recherche Scientifique
Synthesis and Molecular Structure
The synthesis and molecular structure analysis of compounds closely related to "4-Bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^2,^7]trideca-2,4,6-trien-11-one" have been a focal point in heterocyclic chemistry research. For example, Soldatenkov et al. (1996) isolated 10,11-Dimethyl-9-(coumarin-3-yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.0^2,^7]trideca-2,4,6-11-tetraene from a mixture of products from the condensation of salicyl aldehyde with acetoacetic ester and methylamine, establishing its molecular structure through x-ray crystallography (Soldatenkov et al., 1996).
Formation of Oxygen-Bridged Heterocycles
The formation of oxygen-bridged heterocycles, which are structural analogs of the compound , has been extensively studied. Svetlik et al. (1988) discussed the condensations leading to 9-methyl-8-oxa-10-azatricyclo derivatives and related heterocycles, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Svetlik et al., 1988).
Synthesis of Sparteine Surrogate
In another noteworthy application, Dixon et al. (2006) synthesized a sparteine surrogate, demonstrating the compound's relevance in asymmetric synthesis and the development of organolithium reagents (Dixon et al., 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Mécanisme D'action
The compound’s pharmacokinetics, which include its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its size, polarity, solubility, and stability. These properties would also affect the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. These factors could affect the compound’s stability, its interactions with its target, and its overall efficacy .
Propriétés
IUPAC Name |
4-bromo-9,10-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12-6-9(14-11(16)15(12)2)8-5-7(13)3-4-10(8)17-12/h3-5,9H,6H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICNQMXVAOHYHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=CC(=C3)Br)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.